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Compound of Interest

Compound Name: Loracarbef hydrate

Cat. No.: B1675093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbacephem class of beta-

lactam antibiotics, with a primary focus on loracarbef, the most well-known member of this

class. Carbacephems are synthetic analogues of cephalosporins, distinguished by the

substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, which imparts

greater chemical stability.[1][2][3] This structural modification has significant implications for the

compound's stability and pharmacokinetic profile.[1]

Core Structure and Chemical Properties
Carbacephems are a unique class of beta-lactam antibiotics that bridge the structural features

of penicillins and cephalosporins. The defining characteristic of a carbacephem is the

replacement of the sulfur atom at position 1 of the cephem nucleus with a carbon atom.[2][4]

This substitution to form a tetrahydropyridine ring results in a class of compounds with notable

chemical stability, allowing for a wider range of structural modifications than is possible with the

cephalosporin ring system.[1][3]

The increased stability of the carbacephem nucleus allows for the addition of highly

electronegative side chains at the 3 or 3' position, which can enhance the microbiological

activity of the compounds.[1] Loracarbef, the first clinically developed carbacephem, is

structurally similar to cefaclor but possesses this characteristic carbacephem core.[5]
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis
Like all beta-lactam antibiotics, carbacephems exert their bactericidal effect by inhibiting the

synthesis of the bacterial cell wall.[2][6] This process is critical for maintaining the structural

integrity of the bacterial cell, protecting it from osmotic stress.[7] The primary target of

carbacephems is a group of enzymes known as penicillin-binding proteins (PBPs).[7]

The mechanism of action can be summarized in the following steps:

Binding to Penicillin-Binding Proteins (PBPs): Carbacephems covalently bind to the active

site of PBPs.[7] These enzymes are essential for the final steps of peptidoglycan synthesis,

specifically the transpeptidation that cross-links the peptide side chains of the glycan

strands.

Inhibition of Transpeptidation: By forming a stable acyl-enzyme complex with the PBPs,

carbacephems block their enzymatic activity.[7] This prevents the formation of the

peptidoglycan cross-links that provide strength and rigidity to the cell wall.

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a

weakened and defective cell wall. The internal osmotic pressure of the bacterium then

exceeds the strength of the compromised cell wall, resulting in cell lysis and death.[7]
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Mechanism of action of carbacephem antibiotics.
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Spectrum of Activity
Loracarbef demonstrates a broad spectrum of in vitro activity against a range of Gram-positive

and Gram-negative bacteria commonly associated with community-acquired infections.[5][7]

Gram-Positive Aerobes:

Staphylococcus aureus (including penicillinase-producing strains, but not methicillin-resistant

strains)[8][9]

Streptococcus pneumoniae[7][10]

Streptococcus pyogenes[7][10]

Gram-Negative Aerobes:

Escherichia coli[8][10]

Haemophilus influenzae (including beta-lactamase producing strains)[7][10]

Moraxella catarrhalis (including beta-lactamase producing strains)[7][10]

Klebsiella pneumoniae[10]

Proteus mirabilis[10]

Quantitative Data
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for

loracarbef against various common pathogens. The MIC is the lowest concentration of an

antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
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Organism Beta-Lactamase Status MIC90 (μg/mL) Range

Streptococcus pneumoniae N/A 0.25 - 2.0[10]

Streptococcus pyogenes N/A ≤0.06 - 1.0[10]

Staphylococcus aureus Positive 8.0[10]

Staphylococcus aureus Negative 1.0 - 2.0[10]

Haemophilus influenzae Positive 0.5 - 16.0[10]

Haemophilus influenzae Negative 0.25 - 8.0[10]

Moraxella catarrhalis Positive 0.5 - 8.0[10]

Moraxella catarrhalis Negative 0.12 - 0.25[10]

Escherichia coli N/A 2.0 - 25[10]

Klebsiella pneumoniae N/A 0.25 - 8.0[10]

Proteus mirabilis N/A 1.0 - 8.0[10]

Pharmacokinetic Parameters of Loracarbef
The pharmacokinetic profile of loracarbef has been extensively studied in healthy adult

volunteers.
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Parameter 200 mg Capsule 400 mg Capsule
400 mg
Suspension

Cmax (μg/mL) ~8[1] ~14[1] ~17[1]

Tmax (hours) ~1.2[1] ~1.2[1] ~0.8[1]

Plasma Half-life

(hours)
~1.0[11] ~1.0[11] ~1.0[11]

AUC (μg·h/mL)
Comparable across

formulations[11]

Comparable across

formulations[11]

Comparable across

formulations[11]

Urinary Excretion (%

of dose)

>90% (unchanged)

[11]

>90% (unchanged)

[11]

>90% (unchanged)

[11]

Protein Binding (%) ~25[1] ~25[1] ~25[1]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a carbacephem antibiotic against a

bacterial isolate using the broth microdilution method.
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Workflow for MIC determination by broth microdilution.

Methodology:

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the carbacephem

antibiotic in an appropriate solvent.

Preparation of Microtiter Plates:
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Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well

microtiter plate.

Add 100 µL of the antibiotic stock solution to well 1.

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and

continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the

growth control (no antibiotic).

Preparation of Bacterial Inoculum:

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in the microtiter plate wells.

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter

plate.

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no

visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Binding Affinity Assay
(Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the

binding affinity of a carbacephem for a specific PBP.
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Assay Setup

Measurement

Data Analysis

Prepare PBP, fluorescent
beta-lactam tracer, and
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Workflow for PBP binding affinity assay.

Methodology:

Reagent Preparation:

Purify the target PBP.
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Prepare a stock solution of a fluorescently labeled beta-lactam tracer (e.g., BOCILLIN™

FL).

Prepare serial dilutions of the test carbacephem.

Assay Plate Preparation:

In a microplate (e.g., 384-well), add the purified PBP, the fluorescent tracer at a fixed

concentration, and the serially diluted carbacephem.

Include controls with PBP and tracer only (maximum polarization) and tracer only

(minimum polarization).

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding

reaction to reach equilibrium (e.g., 2 hours).[12]

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well

using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm

excitation and 530 nm emission for BOCILLIN™ FL).[12]

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the carbacephem

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the carbacephem that inhibits 50% of the tracer binding. The IC50 can

then be used to calculate the inhibition constant (Ki).

Synthesis of Loracarbef
The synthesis of loracarbef is a multi-step process that has been a subject of significant

research. An enantioselective synthesis has been developed, highlighting the complexity and

precision required.[13] While detailed, proprietary industrial synthesis protocols are not fully

public, the general approach involves the construction of the bicyclic carbacephem nucleus

followed by the attachment of the appropriate side chains. One reported enantioselective

synthesis begins with the enzyme-catalyzed condensation of glycine and 4-pentenaldehyde.
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[14] Subsequent steps involve β-lactam formation and Dieckmann cyclization to form the core

structure.[14]

Clinical Applications and Significance
Loracarbef was developed as an oral antibiotic for the treatment of a variety of community-

acquired infections.[7] Its clinical uses have included:

Respiratory Tract Infections: Including pharyngitis, tonsillitis, sinusitis, and acute bronchitis.

[5]

Otitis Media: Particularly in pediatric patients.[8]

Skin and Skin Structure Infections: Uncomplicated infections caused by susceptible

organisms.[8]

Urinary Tract Infections: Including cystitis.[8]

The development of carbacephems represented a significant advancement in the search for

orally active, broad-spectrum beta-lactam antibiotics with enhanced chemical stability.[1] While

loracarbef's use has been discontinued in some regions, the carbacephem scaffold remains an

area of interest for the development of new antibacterial agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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